Levoverbenone

Chiral chromatography Quality control Stereochemical specification

Levoverbenone (CAS 80-57-9, also referenced as CAS 1196-01-6), chemically defined as (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, is the levorotatory (−)-enantiomer of the bicyclic monoterpenoid verbenone. This chiral compound is a naturally occurring terpene found in the essential oils of rosemary (Rosmarinus officinalis) and Spanish verbena.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 80-57-9
Cat. No. B1202108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevoverbenone
CAS80-57-9
Synonymsverbenone
verbenone, (+-)-isomer
verbenone, (1R)-isomer
verbenone, (1S)-isome
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2CC1C2(C)C
InChIInChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
InChIKeyDCSCXTJOXBUFGB-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Levoverbenone (CAS 80-57-9) Procurement Guide: Chiral Monoterpenoid Ketone with Dual Pharmaceutical and Semiochemical Applications


Levoverbenone (CAS 80-57-9, also referenced as CAS 1196-01-6), chemically defined as (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, is the levorotatory (−)-enantiomer of the bicyclic monoterpenoid verbenone [1]. This chiral compound is a naturally occurring terpene found in the essential oils of rosemary (Rosmarinus officinalis) and Spanish verbena [2]. It is formally classified under ATC code R05CA11 as an expectorant and has been incorporated into antitussive formulations [3]. Distinct from its racemic counterpart, levoverbenone also serves as the principal antiaggregation pheromone of the mountain pine beetle (Dendroctonus ponderosae), representing a critical semiochemical tool in forest entomology and pest management [4].

Levoverbenone Procurement: Why Chiral Purity, Enantiomeric Identity, and Application Context Prevent Simple Substitution


Generic substitution of levoverbenone with racemic verbenone, alternative monoterpenoid expectorants, or imprecise natural product fractions is scientifically unsound due to three verifiable constraints. First, levoverbenone is the specific levorotatory enantiomer with defined stereochemistry at both chiral centers (1S,5S configuration), and chiral purity is essential for consistent semiochemical signaling in bark beetle management applications [1]. Second, while classified as an expectorant under ATC R05CA11, levoverbenone has been largely superseded in modern clinical practice by agents such as ambroxol and acetylcysteine due to the absence of recent authoritative clinical efficacy data, rendering it an inappropriate substitute for these established mucolytics [2]. Third, the compound exhibits distinct enzyme inhibition profiles—including lipoxygenase interference and weak beta-lactamase inhibition—that differentiate it functionally from structurally related bicyclic monoterpenoids lacking such dual activity [3]. The quantitative evidence below establishes the specific dimensions along which levoverbenone procurement must be evaluated against defined comparators.

Levoverbenone Technical Evaluation: Quantitative Differentiation Data for Procurement and Experimental Selection


Chiral Purity and Optical Rotation: Levoverbenone vs. Racemic Verbenone Identity Verification

Levoverbenone is distinguished from racemic verbenone by its specific optical rotation. Commercial analytical standards and research-grade material of levoverbenone exhibit a specific rotation [α] of −220.00° (20.00°C, c=3–4, CHCl₃), a characteristic of the pure (1S,5S)-configured levorotatory enantiomer . This value serves as a critical identity and purity benchmark; racemic verbenone, containing both (1S,5S) and (1R,5R) enantiomers in equal proportion, would display a net optical rotation of approximately 0°, fundamentally altering its chiral-dependent biological interactions. The thermodynamically more stable racemate may also differ in crystallization behavior and shelf-life stability under identical storage conditions, impacting long-term experimental reproducibility. Procurement of levoverbenone with a minimum purity specification of 97% and verified specific rotation is essential for applications requiring stereochemically defined material .

Chiral chromatography Quality control Stereochemical specification

Field Efficacy in Forest Protection: Verbenone Pouch vs. SPLAT Verb Formulation Comparison

In operational field trials for protecting whitebark pine (Pinus albicaulis) from mountain pine beetle (Dendroctonus ponderosae) attack, the efficacy of (−)-verbenone (levoverbenone) varies significantly by formulation type. A head-to-head comparison of verbenone pouches versus SPLAT Verb (a flowable paste formulation) demonstrated differential survival outcomes based on tree size. For large-diameter trees, SPLAT Verb conferred approximately 93% survival, whereas verbenone pouches resulted in approximately 82% survival under identical field conditions [1]. In a separate five-year operational trial on lodgepole pine (Pinus contorta), verbenone pouch treatment reduced median tree mortality from 87% (untreated control) to 67%, representing a 20-percentage-point absolute reduction in beetle-induced mortality over the study period [2]. These data underscore that (−)-verbenone is not a generic active ingredient but a semiochemical whose protective efficacy is modulated by release kinetics and formulation matrix, directly impacting procurement decisions for forest management programs [3].

Forest entomology Semiochemical pest management Formulation comparison

Enzyme Inhibition Profile: Class C Beta-Lactamase Inhibitory Activity

Levoverbenone demonstrates measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, with a reported IC₅₀ value of 3.00E+3 nM (3.0 μM) at a test concentration of 0.8 μmol [1]. This represents a distinct biochemical property not shared by many structurally related bicyclic monoterpenoids that lack the conjugated enone moiety. While this micromolar inhibitory potency is considered weak relative to clinically utilized beta-lactamase inhibitors such as clavulanic acid (which typically exhibit IC₅₀ values in the nanomolar to low micromolar range for serine beta-lactamases), the activity is quantifiable and provides a basis for differentiation from monoterpenoid analogs that show no beta-lactamase inhibition in comparable assays. This activity profile positions levoverbenone as a potential scaffold for medicinal chemistry derivatization rather than a standalone therapeutic, a consideration relevant for research procurement where enzyme inhibition screening is the experimental objective [2].

Antimicrobial resistance Beta-lactamase inhibition Enzyme kinetics

Natural Product Chemotype Distinction: Levoverbenone Content in Rosemary Hydrosol vs. Essential Oil

Levoverbenone exhibits markedly differential distribution between rosemary essential oil and hydrosol fractions obtained from hydrodistillation of Rosmarinus officinalis. In a 2024 compositional study, levoverbenone constituted 54.007% of the hydrosol fraction, whereas it was a minor component in the corresponding essential oil alongside Isoborneol (9.325%) and (−)-β-Pinene (9.256%) [1]. This pronounced enrichment in the aqueous hydrosol phase—attributed to the compound's moderate water solubility relative to highly lipophilic monoterpenes—contrasts sharply with the essential oil profile, where α-Pinene (33.76%), 1,8-Cineole (18.47%), and levoverbenone (6.11%) were identified as major constituents in a separate 2023 analysis [2]. This fraction-dependent concentration differential is critical for natural product sourcing: procurement of levoverbenone-rich material for cosmetic or antimicrobial applications should prioritize hydrosol-derived fractions or the verbenone chemotype of rosemary, rather than generic rosemary essential oil, to ensure reproducible bioactivity [3].

Natural product analysis Hydrosol composition Rosemary chemotypes

Electrophysiological Enantiomer Discrimination: (S)-(−)-Verbenone vs. (R)-(+)-Verbenone in Insect Antennal Responses

The antennal sensitivity of bark beetles to verbenone enantiomers is not stereochemically indifferent. In electroantennographic (EAG) studies on Ips paraconfusus, female antennae exhibited a tendency toward slightly greater responsiveness to (S)-(−)-verbenone (levoverbenone) than to (R)-(+)-verbenone at mid-dosage ranges, while male antennae responded equally to both enantiomers [1]. This enantiomer-dependent differential response in females has functional implications for semiochemical communication, as (S)-(−)-verbenone is the naturally occurring antiaggregation pheromone component in Dendroctonus species. In olfactometer behavioral assays with Pityophthorus pubescens, (S)-(−)-verbenone (100 ng) elicited depolarization responses comparable to those of the aggregation pheromone (+)-trans-pityol, and the addition of (S)-(−)-verbenone to (+)-trans-pityol significantly reduced beetle attraction in a dose-dependent manner [2]. These data confirm that the (S)-(−)-enantiomer—not racemic verbenone—is the behaviorally active stereoisomer for antiaggregation signaling in multiple scolytid species.

Electroantennography Semiochemical signaling Enantiomer specificity

Levoverbenone Application Scenarios: Evidence-Backed Use Cases for Procurement and Research Planning


Semiochemical Forest Pest Management: Formulation-Dependent Deployment Against Bark Beetles

Levoverbenone [(−)-verbenone] is deployed as an antiaggregation pheromone to protect high-value pine stands from bark beetle infestation. Procurement decisions must account for formulation-specific efficacy: SPLAT Verb (flowable paste) confers approximately 93% survival for large-diameter whitebark pine, outperforming verbenone pouches (~82% survival) under comparable field conditions [1]. For lodgepole pine protection, verbenone pouch treatment reduces median mortality from 87% to 67% over five years [2]. The (S)-(−)-enantiomer—not racemic verbenone—is the behaviorally active stereoisomer for antiaggregation signaling in scolytid beetles [3]. Users should procure stereochemically defined levoverbenone and select the formulation matrix (pouch, SPLAT, or other slow-release device) aligned with target tree species, diameter class, and beetle population pressure.

Natural Product Sourcing: Hydrosol-Derived Levoverbenone for Cosmetic and Antimicrobial Formulations

For cosmetic, personal care, and topical antimicrobial product development, levoverbenone-rich hydrosol fractions offer a distinct compositional advantage over generic rosemary essential oil. Hydrodistillation of Rosmarinus officinalis yields a hydrosol containing 54.007% levoverbenone, a 9-fold enrichment relative to the essential oil fraction (6.11%) [4]. This aqueous fraction also contains Isoborneol (9.325%) and (−)-β-Pinene (9.256%), providing a water-compatible terpenoid profile suitable for toner, mist, and aqueous gel formulations. The verbenone chemotype of rosemary is specifically valued in aromatic medicine for its purported hepatoprotective and mucolytic properties. Procurement should specify hydrosol or verbenone-chemotype rosemary distillate rather than standard essential oil to ensure compositional consistency and reproducible bioactivity [5].

Enzyme Inhibition Screening: Levoverbenone as a Beta-Lactamase Inhibitor Scaffold

Levoverbenone exhibits measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, with an IC₅₀ of 3.0 μM [6]. While this micromolar potency is approximately 30-fold weaker than clinical beta-lactamase inhibitors such as clavulanic acid, the activity is quantifiable and distinguishes levoverbenone from structurally related bicyclic monoterpenoids lacking the conjugated enone pharmacophore. This property positions levoverbenone as a potential scaffold for medicinal chemistry optimization in antimicrobial adjuvant discovery programs. Researchers screening natural product libraries for beta-lactamase inhibition should include levoverbenone as a positive control or reference compound, with procurement of high-purity material (≥97%) essential for reproducible IC₅₀ determination .

Pharmacological Reference: Expectorant and Lipoxygenase Inhibition Studies

Levoverbenone is classified under ATC code R05CA11 as an expectorant and has been studied as a mucolytic agent for cough and respiratory conditions [7]. It is reported to be a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [8]. However, it is important to note that levoverbenone is not widely approved for clinical use in most countries today, and no recent authoritative clinical trials support its therapeutic efficacy compared to modern alternatives such as ambroxol or acetylcysteine [9]. Procurement for pharmacological reference applications should be restricted to in vitro mechanistic studies, analytical standard preparation, or historical comparator investigations rather than clinical development.

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